Cobalt tin oxide (CoSnO3)
Description
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);oxygen(2-);tin(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3O.Sn/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOQMWSMQHHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Co+2].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345-19-3 | |
| Record name | Cobalt tin oxide (CoSnO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt tin oxide (CoSnO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt tin trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cobalt Tin Oxide Cosno3 and Its Composites
Solution-Phase Synthesis Approaches
Solution-phase methods are widely utilized for producing CoSnO3 nanomaterials due to their cost-effectiveness, scalability, and versatility in controlling the final product's characteristics. These wet-chemical routes involve the reaction of cobalt and tin precursors in a liquid medium under specific conditions.
Hydrothermal Synthesis of CoSnO3 Nanostructures
Hydrothermal synthesis is a prominent method for preparing crystalline CoSnO3 nanostructures. This technique involves chemical reactions in aqueous solutions sealed in a Teflon-lined stainless steel autoclave and heated above the boiling point of water. The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the desired product.
Researchers have successfully synthesized CoSnO3 with various morphologies, such as nanocubes and agglomerated structures, by carefully controlling parameters like reaction time, temperature, and precursor choice. physicsjournal.netresearchgate.net For instance, CoSnO3 nanocubes have been produced via a hydrothermal process, which can later be incorporated into composites. researchgate.net In another approach, CoSnO3 nanomaterials were formed by first synthesizing a precursor via a hydrothermal route at 120°C for 12 hours, followed by calcination at 450°C for 5 hours. physicsjournal.net This method is also used to create composites, such as nitrogen-doped carbon-coated CoSnO3 (CoSnO3@N-C) and reduced graphene oxide (rGO)/CoSnO3, to enhance material properties for specific applications. iaea.orgresearchgate.net
Table 1: Examples of Hydrothermal Synthesis Parameters for CoSnO3 and its Composites
| Cobalt Precursor | Tin Precursor | Other Reagents | Temperature (°C) | Time (h) | Resulting Material | Source |
| CoCl2·2H2O | SnCl2·2H2O | Oxalic acid, Graphene Oxide | 120 | 12 | rGO/CoSnO3 nanocomposite (after calcination) | physicsjournal.net |
| CoCl2 | SnCl4 | Sodium citrate, NaOH | Ambient -> 160 | 15 min -> 6 h | CoSn(OH)6 precursor for CoSnO3@NC | acs.org |
| Not Specified | Not Specified | Carboxylated chitosan | Not Specified | Not Specified | N-doped carbon coated CoSnO3 | iaea.org |
| Not Specified | Not Specified | Graphene Oxide | Not Specified | Not Specified | CoSnO3/rGO composite | researchgate.net |
Solvothermal Synthesis of CoSnO3 Nanomaterials
Solvothermal synthesis is analogous to the hydrothermal method but uses non-aqueous solvents. sigmaaldrich.cn This allows for a wider range of reaction temperatures and can influence the resulting particle morphology and composition. The choice of solvent is critical as it affects precursor solubility and reaction kinetics. sigmaaldrich.cn
This method has been employed to create CoSnO3-based composites, such as CoSnO3/graphene nanohybrids. In one synthesis, cobalt sulfate (B86663) (CoSO4) and potassium stannate (K2SnO3) were used as precursors with graphene oxide (GO) in a solvothermal process, followed by thermal annealing to produce the final composite. researchgate.net However, this process can sometimes lead to impurities like CoSnO4 and SnO2. researchgate.net The solvothermal approach is valued for its ability to produce both thermodynamically stable and metastable phases, including novel materials not easily formed by other routes. sigmaaldrich.cn
Co-precipitation Techniques for CoSnO3 Nanoparticle Formation
Co-precipitation is a straightforward and cost-effective technique for synthesizing nanoparticles by exceeding the solubility limit of precursors in a solution, often by adding a precipitating agent. researchgate.netresearchgate.net For CoSnO3, this method is typically used to synthesize the hydroxide (B78521) precursor, CoSn(OH)6, which is then converted to CoSnO3 through a subsequent calcination step. acs.orgntu.edu.sg
The process generally involves mixing aqueous solutions of a cobalt salt (e.g., CoCl2) and a tin salt (e.g., SnCl4). acs.org A base, such as sodium hydroxide (NaOH), is then added to increase the pH and induce the simultaneous precipitation of cobalt and tin hydroxides to form the CoSn(OH)6 precursor. acs.orgrsc.org The resulting precipitate is washed, dried, and calcined at elevated temperatures to yield the final CoSnO3 nanoparticles. This technique is particularly effective for producing nanoparticles smaller than 10 nm. researchgate.net
Sol-Gel Methodologies for CoSnO3 Synthesis
The sol-gel method is a versatile wet-chemical process used to produce solid materials from small molecules. doaj.org The process involves the conversion of a colloidal solution (sol) into a gel-like network (gel). mdpi.com This is a low-temperature, cost-effective method that offers excellent control over the chemical composition and stoichiometry of the final product. doaj.orgscispace.com
The synthesis typically starts with molecular precursors, such as metal alkoxides or salts, dissolved in a solvent. doaj.org Through hydrolysis and condensation reactions, a sol is formed, which then ages into a gel. mdpi.com After drying and calcination, the gel is converted into the desired metal oxide. Parameters such as pH, temperature, precursor concentration, and the use of chelating agents (e.g., citric acid in the Pechini method) can be adjusted to control the material's properties. mdpi.comscispace.com This methodology has been noted in the synthesis of CoSnO3/rGO composites, highlighting its applicability for creating advanced materials. researchgate.netcolab.ws
Gas-Phase Deposition and Surface Modification Strategies
Gas-phase deposition techniques offer high precision and control for creating thin films and modifying surfaces, which is essential for advanced electronic and energy storage devices.
Atomic Layer Deposition (ALD) for CoSnO3-based Architectures
Atomic Layer Deposition (ALD) is a sophisticated gas-phase deposition technique that builds thin films one atomic layer at a time. inredox.com The process uses sequential, self-limiting surface reactions, where gaseous precursors are pulsed into a reaction chamber one by one. inredox.com This method provides exceptional control over film thickness and uniformity, enabling the creation of conformal coatings on complex, high-aspect-ratio nanostructures. inredox.comrsc.org
In the context of CoSnO3, ALD is not typically used for the direct synthesis of the bulk material but rather as a powerful tool for surface modification and the construction of advanced nano-architectures. researchgate.net For example, ALD can be used to engineer interfaces, such as creating a heterointerface on amorphous CoSnO3 nanocubes. acs.orgadvanceseng.com This precise surface engineering can significantly enhance the material's properties for applications like lithium-ion batteries by improving ion diffusion and electron transport while minimizing volume strain during cycling. advanceseng.com
Thermal Treatment and Annealing Effects on CoSnO3 Formation
Thermal treatment, including calcination and annealing, is a critical step in the synthesis of cobalt tin oxide (CoSnO3), significantly influencing its crystallinity, phase purity, and morphology. The temperature and duration of heat treatment are key parameters that dictate the final properties of the material.
The transformation of precursor compounds into CoSnO3 typically occurs within a specific temperature range. For instance, the conversion of a CoSn(OH)6 precursor to amorphous CoSnO3 can be achieved by annealing. pwr.wroc.pl Thermal analysis, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), reveals that the decomposition of CoSn(OH)6 and the subsequent formation of CoSnO3 occur in distinct stages. A significant weight loss is often observed around 300°C, corresponding to the dehydration of the hydroxide precursor. pwr.wroc.pl The phase transition from an amorphous to a crystalline state has been observed at approximately 660°C. pwr.wroc.pl
The annealing temperature directly impacts the crystalline structure of the resulting CoSnO3. For example, heat treatment of a CoSn(OH)6 precursor at temperatures between 350°C and 500°C can result in the formation of amorphous CoSnO3. pwr.wroc.pl To obtain crystalline CoSnO3, higher annealing temperatures are generally required. Calcination at 450°C for 6 hours has been shown to produce pure-phase CoSnO3 with a crystallite size of 40.3 nm. Similarly, another study demonstrated that CoSnO3 nanoparticle formation begins at around 450°C during calcination. physicsjournal.net In some cases, a single-phase orthorhombic structure of CoSnO3 is formed after calcination at 600°C.
The annealing atmosphere also plays a crucial role. For instance, annealing CoSn(OH)6 precursors in a nitrogen atmosphere at 500°C can produce hollow cubic CoSnO3 cores. Furthermore, when synthesizing composites, such as carbon-coated CoSnO3, annealing is performed under a nitrogen atmosphere to carbonize the coating material while simultaneously forming the CoSnO3 phase. rsc.org
The effects of thermal treatment extend to the morphology and surface area of the material. While higher calcination temperatures (≥500°C) can improve crystallinity, they may also lead to a reduction in porosity. Conversely, annealing at 450°C can yield a cubic perovskite structure with a Brunauer-Emmett-Teller (BET) surface area of 35–45 m²/g.
In the context of composite materials, thermal treatment is used to both form the CoSnO3 and to integrate it with other components. For example, in the synthesis of CoO-in-CoSnO3 nanostructures, thermal treatment of a Co2(OH)2CO3@SnO2 precursor leads to the decomposition of the cobalt precursor and its simultaneous reaction with the SnO2 layer to form the final structure. ntu.edu.sgrsc.org The temperature of this treatment is critical; temperatures below 250°C only initiate the decomposition of the precursor, while a stable wire-in-tube structure is formed at 450°C. ntu.edu.sg
The following table summarizes the effects of different thermal treatment conditions on the formation of CoSnO3 and its composites based on various studies.
Table 1: Effects of Thermal Treatment on CoSnO3 Formation
| Precursor | Annealing Temperature (°C) | Atmosphere | Duration (hours) | Resulting Phase/Morphology | Reference |
|---|---|---|---|---|---|
| CoSn(OH)6 | 350-500 | - | - | Amorphous CoSnO3 | pwr.wroc.pl |
| CoSn(OH)6 | 450 | - | 6 | Pure-phase CoSnO3 (40.3 nm crystallite size) | |
| CoSn(OH)6 | 500 | Nitrogen | - | Hollow cubic CoSnO3 cores | |
| CoSn(OH)6 | 600 | - | - | Single-phase orthorhombic CoSnO3 | |
| CoSn(OH)6/Polydopamine | 500 | N2 | - | Amorphous CoSnO3@C nanoboxes | rsc.org |
| Co2(OH)2CO3@SnO2 | 450 | - | - | CoO-in-CoSnO3 wire-in-tube structure | ntu.edu.sgrsc.org |
| CoSn(OH)6/Mn0.5Co0.5CO3 | - | - | - | Multicomponent Co-Sn-Mn-O | acs.orgnih.gov |
Precursor Chemistry and its Influence on CoSnO3 Morphology and Phase Purity
The chemistry of the precursors used in the synthesis of cobalt tin oxide (CoSnO3) is a determining factor for the morphology, phase purity, and ultimately, the performance of the final material. The choice of starting materials, their ratios, and the reaction conditions all play a significant role in the formation of CoSnO3 and its composites.
Role of Cobalt Tin Hydroxide (CoSn(OH)6) as a Precursor
Cobalt tin hydroxide, CoSn(OH)6, is a widely used and highly effective precursor for the synthesis of CoSnO3. pwr.wroc.plphysicsjournal.netrsc.orgacs.orgacs.orgresearchgate.netresearchgate.net Its perovskite-type structure serves as a template, which, upon thermal decomposition, can be converted into CoSnO3 with controlled morphologies such as nanocubes and nanoboxes. acs.orgdiva-portal.org
The synthesis of CoSn(OH)6 precursors is often achieved through co-precipitation methods in aqueous solutions. acs.org For example, reacting cobalt(II) acetate (B1210297) and sodium stannate in distilled water leads to the formation of CoSn(OH)6 nanocubes. acs.org Another approach involves the use of cobalt chloride and tin(IV) chloride in the presence of sodium hydroxide and sodium citrate. acs.org The purity of the CoSn(OH)6 precursor is crucial, as confirmed by X-ray diffraction (XRD) patterns that should ideally show no peaks of impurities. acs.orgacs.org
Furthermore, the CoSn(OH)6 precursor can be modified to create more complex composite structures. For example, coating CoSn(OH)6 with polydopamine (PDA) and subsequent annealing leads to the formation of carbon-coated CoSnO3 (CoSnO3@NC). In another example, CoSn(OH)6@PDA can be further treated with KMnO4 to create CoSn(OH)6@PDA@MnOOH, which is then annealed to form a hierarchical CoSnO3@NC@MnO@NC nanobox structure. acs.org
The thermal decomposition of CoSn(OH)6 to CoSnO3 has been studied using techniques like DTA and TGA. These analyses show a distinct endothermic peak around 300°C, corresponding to the dehydration of the hydroxide, and a subsequent phase transition to crystalline CoSnO3 at higher temperatures. pwr.wroc.pl
Impact of Metal Salt Ratios and Stoichiometry in CoSnO3 Synthesis
The stoichiometry of the metal salts used as precursors is a critical parameter that directly affects the phase purity and composition of the final CoSnO3 product. Maintaining a stoichiometric Co:Sn ratio of 1:1 is essential for ensuring the formation of phase-pure CoSnO3.
Deviations from the ideal stoichiometric ratio can lead to the formation of secondary phases and impurities. For instance, in the synthesis of CoSnO3/graphene composites, side-reactions can result in the formation of impurities like Co2SnO4 and SnO2 if the conditions are not carefully controlled. researchgate.net
The choice of precursor salts and their relative concentrations can also influence the morphology and properties of the resulting material. For example, in the synthesis of rGO/CoSnO3 nanocomposites, specific amounts of cobalt chloride dihydrate and tin(II) chloride dihydrate are used to achieve the desired composition. physicsjournal.net
In the synthesis of more complex, multi-metal oxide composites, the ratios of the different metal precursors are carefully controlled to achieve the desired final stoichiometry and properties. For example, in the creation of CoSnO3@carbon-caged NiCo2O4 nanoboxes, the initial CoSnO3 nanoboxes are used as a template for the subsequent growth of a ZIF-67 shell, where the ratio of cobalt and other metal precursors is critical for the formation of the final core-shell structure. diva-portal.org
The following table provides examples of precursor ratios used in the synthesis of CoSnO3 and its composites.
Table 2: Precursor Ratios in CoSnO3 Synthesis
| Final Product | Cobalt Precursor | Tin Precursor | Co:Sn Molar Ratio | Other Reagents | Reference |
|---|---|---|---|---|---|
| CoSn(OH)6 Nanocubes | Co(CH3COO)2·4H2O | Na2SnO3 | 1:1 | - | acs.org |
| CoSn(OH)6 Hollow Cubes | CoCl2 | SnCl4 | 1:1 | Sodium citrate, NaOH | acs.org |
| rGO/CoSnO3 Nanocomposite | CoCl2·2H2O | SnCl2·2H2O | 1.78:1 | Oxalic acid, rGO | physicsjournal.net |
| Phase-pure CoSnO3 | Co(NO3)2·6H2O | SnCl4·5H2O | 1:1 | Citric acid or ethylene (B1197577) glycol |
Advanced Characterization and Structural Analysis of Cobalt Tin Oxide Cosno3
Crystallographic Phase Identification and Refinement
Crystallographic studies are fundamental to identifying the phase and structural details of CoSnO3.
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of CoSnO3. Depending on the synthesis conditions, CoSnO3 can exhibit different crystal structures, most notably cubic perovskite and orthorhombic phases.
The cubic perovskite structure of CoSnO3 crystallizes in the cubic Pm-3m space group. materialsproject.orgosti.gov In this structure, Cobalt (Co) ions are bonded to six oxygen (O) atoms, forming CoO6 octahedra that share corners with adjacent octahedra. materialsproject.orgosti.gov Tin (Sn) ions are coordinated with twelve oxygen atoms, forming SnO12 cuboctahedra. materialsproject.orgosti.gov The lattice parameters for the conventional cubic cell are a = b = c = 3.74 Å, with angles α = β = γ = 90.00°. materialsproject.org This highly symmetric structure is often achieved through methods like hydrothermal synthesis followed by annealing at specific temperatures, for instance, 450°C.
The orthorhombic phase is another common crystalline form of CoSnO3. Sol-gel synthesis followed by calcination at 600°C has been shown to produce a single-phase orthorhombic structure.
The precursor to CoSnO3, CoSn(OH)6, often exhibits a high degree of crystallinity with a cubic structure, as confirmed by diffraction peaks corresponding to standard patterns (PDF# 13-0356). uwo.camdpi.com The thermal decomposition of this precursor leads to the formation of CoSnO3. uwo.ca
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Synthesis Method Example | Reference |
|---|---|---|---|---|---|
| Cubic Perovskite | Cubic | Pm-3m | a = 3.74, b = 3.74, c = 3.74 | Hydrothermal synthesis and annealing at 450°C | materialsproject.org |
| Orthorhombic | Orthorhombic | - | - | Sol-gel synthesis and calcination at 600°C |
In many synthesis routes, particularly those involving lower-temperature processes or specific precursors, CoSnO3 can form an amorphous structure. This lack of long-range crystalline order is often identified by broad, diffuse peaks in XRD patterns, typically appearing between 30 and 40 degrees (2θ). diva-portal.orgresearchgate.net
Amorphous CoSnO3 has been synthesized through various methods, including the thermal decomposition of CoSn(OH)6 precursors at temperatures around 400°C in an inert atmosphere. uwo.caacs.org The resulting material often consists of uniform nanocubes that show no crystalline lattice fringes in high-resolution transmission electron microscopy (HRTEM) images. uwo.ca The selected-area electron diffraction (SAED) patterns of these amorphous structures exhibit diffuse rings rather than distinct spots, further confirming their non-crystalline nature. uwo.ca
The formation of amorphous CoSnO3 is not limited to nanocubes; it has also been observed in hollow nanoboxes and as a component in composite materials. diva-portal.orgwhut.edu.cn For instance, CoSnO3 nanoboxes prepared by calcining CoSn(OH)6 precursors often show an amorphous character. researchgate.net Similarly, amorphous CoSnO3 hollow nanocubes have been integrated into carbon nanotubes, and their amorphous nature is retained after pyrolysis. whut.edu.cn
While crystalline forms offer structural stability, amorphous CoSnO3 can exhibit superior electrochemical activity in certain applications, though it may be more susceptible to volume changes. The amorphous texture is characterized by a widespread disordered arrangement of atoms. uwo.ca
Microstructural and Morphological Elucidation
The morphology and microstructure of CoSnO3 play a significant role in its properties and are investigated using various microscopy and surface analysis techniques.
Scanning Electron Microscopy (SEM) is widely used to visualize the diverse morphologies of CoSnO3 at the nanoscale. These nanostructures can be engineered into various forms:
Nanoparticles and Microspheres: Hydrothermal synthesis can yield CoSnO3 nanoparticles with sizes ranging from 10 to 50 nm, which can then aggregate into microspheres. In some cases, agglomerated nanoparticles are formed and spread across the surface of other materials like reduced graphene oxide (rGO), creating a 2D sheet-like structure. physicsjournal.netphysicsjournal.net
Nanocubes: Uniform CoSnO3 nanocubes with edge lengths around 100-180 nm have been synthesized. uwo.cawhut.edu.cn These nanocubes can be solid or can be transformed into hollow structures.
Nanoboxes and Hollow Architectures: Hollow CoSnO3 nanoboxes are a common morphology, often created by calcining a precursor like CoSn(OH)6. diva-portal.orgresearchgate.netnih.gov These nanoboxes can have edge lengths of approximately 200-250 nm and shell thicknesses of 30-60 nm. researchgate.netnih.gov The hollow interior provides space to accommodate volume changes, which is advantageous in applications like batteries. diva-portal.org More complex hollow structures, such as multi-layer nanoboxes, have also been fabricated. diva-portal.org
2D Sheet Structures: CoSnO3 nanoparticles can be distributed on 2D materials like graphene, forming composite sheet structures. physicsjournal.netjchr.org
The morphology is often inherited from a precursor material. For example, cubic CoSn(OH)6 precursors can be calcined to form CoSnO3 nanoboxes, largely retaining the original shape. researchgate.netrsc.org
| Nanostructure | Typical Dimensions | Synthesis Method Example | Reference |
|---|---|---|---|
| Nanoparticles | 10–50 nm | Hydrothermal synthesis | |
| Microspheres | Aggregates of nanoparticles | Hydrothermal synthesis | |
| Nanocubes | ~100-180 nm edge length | Coprecipitation and calcination | uwo.cawhut.edu.cn |
| Nanoboxes (Hollow) | ~200-250 nm edge length | Calcination of CoSn(OH)6 precursor | researchgate.netnih.gov |
| 2D Sheet Structures | Nanoparticles on rGO sheets | Hydrothermal method | physicsjournal.netphysicsjournal.net |
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed investigation of the internal structure of CoSnO3 nanostructures.
TEM has been instrumental in visualizing various complex architectures, such as:
Hollow cubic CoSn(OH)6 nanoboxes with cavities around 80 nm in length. nih.gov
The uniform coating of materials like polydopamine (PDA) on the surface of CoSnO3 precursors. nih.gov
The porous nature of CoSnO3/Au composite nanocubes. acs.org
The encapsulation of CoSnO3 nanoboxes within reduced graphene oxide sheets. researchgate.net
Nitrogen adsorption-desorption analysis is a standard technique for determining the specific surface area and porosity of materials. The Brunauer-Emmett-Teller (BET) method is applied to calculate the surface area.
CoSnO3 nanostructures often exhibit mesoporous characteristics, meaning they have pores with diameters between 2 and 50 nm. The nitrogen adsorption-desorption isotherms for these materials are typically Type IV, which is characteristic of mesoporous solids. diva-portal.org The presence of a hysteresis loop, often of type H3, further indicates the presence of slit-shaped pores or plate-like particles. diva-portal.org
The specific surface area of CoSnO3 can vary significantly depending on the synthesis method and resulting morphology:
Sol-gel derived CoSnO3 can have a BET surface area of 50–70 m²/g with pore sizes of 5–15 nm.
CoSnO3 produced by hydrothermal synthesis and annealing at 450°C can have a surface area of 35–45 m²/g.
Porous CoSnO3 nanoboxes have also been characterized, showing their potential for applications requiring high surface area. rsc.org
The porosity and high surface area are beneficial for applications such as gas sensing and energy storage, as they provide more active sites for reactions to occur. psu.edursc.org
Spectroscopic and Elemental Compositional Analysis
Spectroscopic and compositional analyses are crucial for confirming the synthesis of Cobalt Tin Oxide (CoSnO3) and understanding its electronic and structural properties. Techniques like X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray Spectroscopy (EDS), and Fourier-Transform Infrared (FT-IR) Spectroscopy provide a comprehensive picture of the elemental makeup, ionic states, and chemical bonding within the compound.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Ionic State of CoSnO3
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. youtube.com When analyzing CoSnO3, XPS survey scans confirm the presence of cobalt (Co), tin (Sn), and oxygen (O) as the primary constituent elements. uwo.caacs.orgresearchgate.net High-resolution scans of the specific core levels for each element provide detailed information about their oxidation states.
Cobalt (Co 2p): The high-resolution XPS spectrum for Co 2p in CoSnO3 typically shows two main peaks, Co 2p3/2 and Co 2p1/2. For CoSnO3, these peaks are often observed around 780.8-781.7 eV and 796.6-796.7 eV, respectively. uwo.caacs.orgphysicsjournal.net The spin-orbit splitting (the energy difference between these two peaks) is approximately 15.7-15.9 eV, which is a characteristic signature of the Co(II) (Co²⁺) oxidation state. uwo.cautm.my The presence of strong satellite peaks accompanying the main Co 2p peaks further corroborates the existence of Co²⁺. uwo.caacs.org
Tin (Sn 3d): The Sn 3d spectrum is characterized by two peaks, Sn 3d5/2 and Sn 3d3/2. In CoSnO3, these are found at binding energies of approximately 486.6-486.7 eV and 495.0-495.3 eV. uwo.caacs.orgphysicsjournal.net This binding energy range is indicative of the Sn(IV) (Sn⁴⁺) oxidation state. uwo.caacs.org
Oxygen (O 1s): The O 1s spectrum is often broad and can be deconvoluted into multiple components. A primary peak located at a binding energy of about 530.0-530.4 eV is typically assigned to the lattice oxygen in the metal-oxygen-metal (Co-O-Sn) framework. acs.orgpsu.eduuantwerpen.be A second peak at a higher binding energy, around 531.7-532.1 eV, is often attributed to surface-adsorbed oxygen species, such as hydroxyl groups (-OH) or oxygen vacancies. acs.orgphysicsjournal.netuantwerpen.be
The collective XPS data strongly suggest that in the compound CoSnO3, cobalt exists in the +2 oxidation state and tin in the +4 oxidation state. uwo.caacs.orgphysicsjournal.net
Table 1: Typical XPS Binding Energies for CoSnO3
| Element | Core Level | Binding Energy (eV) | Inferred Ionic State |
| Cobalt | Co 2p3/2 | 780.8 - 781.7 | Co²⁺ |
| Co 2p1/2 | 796.6 - 796.7 | Co²⁺ | |
| Tin | Sn 3d5/2 | 486.6 - 486.7 | Sn⁴⁺ |
| Sn 3d3/2 | 495.0 - 495.3 | Sn⁴⁺ | |
| Oxygen | O 1s | 530.0 - 530.4 | Lattice Oxygen (O²⁻) |
| O 1s | 531.7 - 532.1 | Surface Adsorbed Oxygen |
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Homogeneity of CoSnO3
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.comnih.gov It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). In the context of CoSnO3, EDS analysis serves two primary purposes: to confirm the presence of cobalt, tin, and oxygen, and to assess the spatial distribution and homogeneity of these elements within the synthesized material. physicsjournal.net
EDS spectra of CoSnO3 samples show distinct peaks corresponding to the characteristic X-ray emissions of Co, Sn, and O, confirming their presence. nih.govcyberleninka.ru More advanced EDS mapping provides a visual representation of how these elements are distributed across the sample's surface or within its structure. researchgate.netjeol.com For well-synthesized CoSnO3, elemental maps reveal a uniform and homogeneous distribution of Co, Sn, and O, indicating that the elements are well-integrated into a single-phase compound rather than existing as separate oxide phases. physicsjournal.netresearchgate.net This homogeneity is crucial for ensuring the consistent physical and chemical properties of the material. Quantitative EDS analysis can also provide the atomic ratio of the constituent elements, which for CoSnO3, is expected to be close to the stoichiometric 1:1:3 ratio for Co:Sn:O. physicsjournal.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding in CoSnO3
Fourier-Transform Infrared (FT-IR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. mt.combruker.com An FTIR spectrometer collects high-spectral-resolution data over a wide spectral range. This technique is highly effective for identifying the types of chemical bonds and functional groups present in a molecule. mdpi.com
In the analysis of inorganic oxides like CoSnO3, the FT-IR spectrum is typically examined in the low-frequency region (below 1000 cm⁻¹) where the characteristic vibrations of metal-oxygen bonds occur. jconsortium.com The spectrum of CoSnO3 is expected to show distinct absorption bands corresponding to the stretching and bending vibrations of the Sn-O and Co-O bonds within the perovskite lattice structure.
Specifically, the bands related to the stretching vibrations of the Sn-O bond in the SnO₆ octahedra are typically observed in the 600-700 cm⁻¹ range. scientific.net The stretching vibrations for the Co-O bond are generally found at slightly lower wavenumbers, often in the range of 500-600 cm⁻¹. jconsortium.comresearchgate.net The presence of these characteristic bands in the FT-IR spectrum confirms the formation of the Co-O-Sn oxide network, which is the backbone of the CoSnO3 structure. researchgate.netphysicsjournal.net Broader, less intense bands at higher wavenumbers, such as around 3440 cm⁻¹ and 1635 cm⁻¹, can also be observed, which are attributed to the O-H stretching and bending vibrations of adsorbed water molecules on the material's surface, respectively. jconsortium.com
Thermal Behavior and Phase Transition Studies
The study of thermal behavior is essential for determining the stability, decomposition pathways, and operational temperature limits of materials. For CoSnO3, techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical insights into its phase transitions and thermal stability. cet-science.comabo.fi
Electronic Structure and Theoretical Investigations of Cobalt Tin Oxide Cosno3
Computational Approaches to Electronic Structure
Theoretical modeling, particularly using quantum mechanical calculations, provides deep insights into the electronic behavior of CoSnO3.
Experimental Probes of Electronic States
A range of sophisticated experimental techniques are used to validate and complement the theoretical predictions of CoSnO3's electronic structure.
X-ray Absorption Spectroscopy (XAS) for Co/Sn L-edges in CoSnO3
X-ray Absorption Spectroscopy (XAS) is a key technique for probing the local electronic structure and oxidation states of elements within a material. By tuning the X-ray energy to the L-edges of cobalt (Co) and tin (Sn), researchers can gain element-specific information about the unoccupied electronic states in CoSnO3. This method is particularly useful for determining the formal oxidation states of Co and Sn ions, which can exist in multiple valence states and significantly influence the material's electrochemical and catalytic performance.
Hard X-ray Photoelectron Spectroscopy (HAXPES) to Probe Bulk Electronic States of CoSnO3
Hard X-ray Photoelectron Spectroscopy (HAXPES) is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of a material. dokumen.pub Unlike conventional XPS, HAXPES utilizes higher energy X-rays, allowing for the probing of the bulk electronic states of CoSnO3 with greater accuracy and less surface interference. researchgate.net This is crucial for understanding the intrinsic electronic properties of the material, as surface effects can often differ from the bulk. HAXPES can be used to investigate the core-level binding energies of Co, Sn, and O, providing insights into their chemical environment and bonding within the crystal lattice. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) Analysis of CoSnO3
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. dtu.dk In the context of CoSnO3, EPR can be employed to identify and characterize paramagnetic centers, such as certain cobalt ions or defects within the crystal structure. researchgate.netresearchgate.net This information is valuable for understanding the magnetic properties of CoSnO3 and the role of defects in its catalytic and electronic behavior. researchgate.netnih.gov For example, EPR studies can help to clarify the nature of active sites in catalytic reactions involving CoSnO3.
Band Gap Determination and Optoelectronic Properties
The band gap is a fundamental electronic property that dictates the optoelectronic behavior of a material. For CoSnO3, the band gap determines its interaction with light and its potential for use in photocatalysis and other optoelectronic devices. Doping CoSnO3 has been shown to reduce its band gap, making it active under visible light. Experimental and theoretical studies have reported a band gap in the range of 2.92-3.02 eV for a nanocomposite of CoSnO3. google.com The ability to tune the band gap through methods like doping is a key area of research for enhancing the performance of CoSnO3 in various applications. researchgate.net
Interactive Data Table: Properties of Cobalt Tin Oxide (CoSnO3)
| Property | Value/Description | References |
| Crystal Structure | Orthorhombic (single-phase after calcination at 600°C) | |
| Band Gap | ~2.92-3.02 eV (for a nanocomposite) | google.com |
| Applications | Gas sensors, photocatalysts, energy storage | |
| Synthesis Method | Sol-gel, hydrothermal, wet-chemical | researchgate.netresearchgate.net |
UV-Visible Diffuse Reflectance Spectroscopy (UV-DRS) and Kubelka-Munk Function Analysis of CoSnO₃
UV-Visible Diffuse Reflectance Spectroscopy (UV-DRS) is a key technique for determining the optical properties and electronic band structure of semiconductor materials like CoSnO₃. This method measures the light reflected from a powdered or rough-surfaced material over a range of wavelengths. The collected reflectance data is then transformed using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance. This function relates the reflectance to the absorption coefficient (α).
The optical band gap (E_g) of the material can then be estimated by plotting (F(R)·hν)^n against the photon energy (hν), where 'h' is Planck's constant, 'ν' is the frequency, and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor). The band gap is determined by extrapolating the linear portion of this Tauc plot to the energy axis where the absorption is zero.
Research has shown that CoSnO₃ is a semiconductor material. physicsjournal.net Through UV-DRS and subsequent analysis with the Kubelka-Munk function, the band gap of pure CoSnO₃ has been experimentally determined to be approximately 2.7 eV. physicsjournal.netphysicsjournal.net This value indicates that CoSnO₃ primarily absorbs light in the ultraviolet and blue regions of the electromagnetic spectrum. The measured band gap is a crucial parameter, influencing the material's potential in applications such as photocatalysis and as a component in optoelectronic devices. physicsjournal.net
Below is a data table summarizing the experimentally determined band gap values for CoSnO₃ and related composites from various studies.
| Material | Band Gap (eV) | Analysis Method | Reference |
| CoSnO₃ | 2.7 | UV-DRS, Kubelka-Munk | physicsjournal.net |
| rGO/CoSnO₃ | 1.6 | UV-DRS, Kubelka-Munk | physicsjournal.net |
| rGO/CoSnO₃ | 2.7 | UV-DRS, Kubelka-Munk | researchgate.netjchr.org |
| WO₃@Co₂SnO₄ | 2.47 | UV-DRS, Kubelka-Munk | mdpi.com |
Defect Chemistry and its Influence on Electronic Structure of CoSnO₃
The properties of metal oxides are often dictated not just by their ideal crystal structure but also by the presence of crystalline defects. In CoSnO₃, defect chemistry, particularly the presence of vacancies, plays a critical role in modulating its electronic and conductive properties.
Role of Oxygen Vacancies in CoSnO₃ Electronic Structure and Conductivity
Oxygen vacancies are point defects in the crystal lattice where an oxygen atom is missing. These vacancies are common in metal oxides and can significantly alter their physiochemical properties. spectroscopyonline.com In CoSnO₃, oxygen vacancies act as electron donors and create localized electronic states within the band gap. physicsjournal.netmdpi.com This modification of the electronic structure has a profound impact on the material's conductivity and electrochemical performance.
The presence of oxygen vacancies can be identified and characterized using techniques like X-ray Photoelectron Spectroscopy (XPS). In the O 1s spectrum of CoSnO₃, a peak at a binding energy of approximately 531.3 eV is often attributed to the presence of oxygen vacancies, distinguishing them from the lattice oxygen in metal-oxygen bonds which appears at a lower binding energy (around 530.4 eV). researchgate.netdiva-portal.org
The introduction of oxygen vacancies into the CoSnO₃ structure has several beneficial effects:
Enhanced Electrical Conductivity: Oxygen vacancies can improve electrical conductivity. diva-portal.org By creating donor levels near the conduction band, they increase the concentration of charge carriers (electrons), thereby facilitating easier electron transport through the material. This is a crucial factor for applications in electrodes for batteries and supercapacitors.
Reduced Band Gap: The creation of impurity levels close to the valence or conduction bands due to oxygen vacancies can effectively reduce the material's band gap. physicsjournal.net A lower band gap allows the material to absorb a broader range of the solar spectrum, enhancing its efficiency in photocatalytic applications.
Improved Electrochemical Performance: In energy storage applications, such as lithium-ion or aluminum batteries, abundant oxygen vacancies have been shown to promote the adsorption affinity of the material. bit.edu.cn This improved affinity enhances storage capacity and rate capability. The porous structures often associated with vacancy-rich materials also contribute to faster mass transportation. bit.edu.cn
Advanced Material Design Strategies for Cobalt Tin Oxide Cosno3 Based Systems
Heterostructure Engineering with CoSnO3
Heterostructure engineering involves the integration of CoSnO3 with other functional materials to create synergistic effects that are not achievable with the individual components alone. This approach has led to significant improvements in the electrochemical performance of CoSnO3-based electrodes.
The combination of CoSnO3 with various forms of carbon has been a highly effective strategy to overcome some of its inherent limitations, such as low electrical conductivity and significant volume changes during electrochemical cycling.
Graphene and Reduced Graphene Oxide (rGO): The integration of CoSnO3 nanocrystals with graphene or rGO sheets has been shown to significantly enhance their lithium storage capabilities. The graphene network acts as a conductive matrix, facilitating efficient electron transport. Furthermore, the flexible graphene sheets can encapsulate the CoSnO3 nanoparticles, effectively buffering the volume expansion and contraction during the charge-discharge cycles, thus improving the cycling stability. For instance, a CoSnO3/Graphene nanohybrid has demonstrated superior cycling stability and rate capability compared to bare CoSnO3 when used as an anode material for Li-ion batteries. researchgate.net In one study, hollow CoSnO3 nanoboxes encapsulated by rGO sheets exhibited a high initial Coulombic efficiency of 87.1% and a large reversible capacity of 1919 mAh g⁻¹ after 500 cycles at a current density of 500 mA g⁻¹. researchgate.net Similarly, rGO-decorated CoSnO3@ZnSnO3 nanoboxes showed a specific capacitance of 400.2 F g⁻¹ at a current density of 0.5 A g⁻¹, which was attributed to the increased specific surface area and enhanced ion/electron transmission provided by the rGO network. researchgate.net
N-doped Carbon (N-C): Doping the carbon matrix with nitrogen is another effective approach to improve the electrochemical performance of CoSnO3 composites. Nitrogen doping can enhance the electrical conductivity and create more active sites for electrochemical reactions. A composite of N-doped carbon coated CoSnO3 (CoSnO3@N-C) delivered a reversible capacity of 650 mAh g⁻¹ after 50 cycles at 100 mA g⁻¹, a significant improvement over bare CoSnO3. researchgate.net The nitrogen doping is believed to impart greater electrochemical stability to the material. researchgate.net
| Composite Material | Application | Key Performance Metric | Reference |
|---|---|---|---|
| Hollow CoSnO3@rGO | Li-ion Battery Anode | 1919 mAh g⁻¹ after 500 cycles at 500 mA g⁻¹ | researchgate.net |
| CoSnO3@ZnSnO3/rGO | Supercapacitor | 400.2 F g⁻¹ at 0.5 A g⁻¹ | researchgate.net |
| CoSnO3@N-C | Li-ion Battery Anode | 650 mAh g⁻¹ after 50 cycles at 100 mA g⁻¹ | researchgate.net |
Creating composites of CoSnO3 with other transition metal oxides can lead to materials with enhanced electrochemical properties due to the synergistic effects between the different metal oxide components.
Manganese Oxide (MnO): Composites of CoSnO3 and manganese oxide have been investigated as anode materials for lithium-ion batteries. The combination of these two metal oxides can potentially offer higher specific capacities and improved cycling stability. For example, a hierarchical CoSnO3@NC@MnO@NC nanobox structure was designed to leverage the high theoretical capacities of both CoSnO3 and MnO. acs.org This complex architecture, with N-doped carbon layers separating the two active materials, exhibited a high specific capacity of 1195 mAh g⁻¹ after 200 cycles at 0.1C. acs.org
Cobalt Oxide (CoO): The formation of composites with cobalt oxide is another promising strategy. A novel photoelectrode was developed by depositing porous hollow CoSnO3 nanoboxes on CoO pine needle-like arrays. This p-n junction between n-type CoSnO3 and p-type CoO enhanced the separation efficiency of photogenerated charges and improved light absorption. researchgate.net
| Composite Material | Application | Key Performance Metric | Reference |
|---|---|---|---|
| CoSnO3@NC@MnO@NC | Li-ion Battery Anode | 1195 mAh g⁻¹ after 200 cycles at 0.1C | acs.org |
| CoSnO3/CoO | Photoelectrocatalysis | Enhanced separation of photogenerated charges | researchgate.net |
MXenes, a class of two-dimensional transition metal carbides and nitrides, have emerged as excellent platforms for creating hybrid materials due to their high electrical conductivity and hydrophilic nature.
The integration of amorphous CoSnO3 onto wrinkled Ti3C2Tx MXene nanosheets has been reported as an efficient electrocatalyst for the alkaline hydrogen evolution reaction (HER). researchgate.net The strong interfacial electronic coupling between CoSnO3 and MXene leads to a redistribution of electrons at the interface, which alters the electronic structure around the cobalt atoms. researchgate.net This modification results in an optimal hydrogen adsorption energy, thereby promoting the HER. The resulting MXene@CoSnO3 hybrid catalyst exhibited a low overpotential of 45 mV at 10 mA cm⁻² and a small Tafel slope of 51 mV dec⁻¹, demonstrating performance comparable to commercial Pt/C catalysts. researchgate.net The MXene nanosheets also serve to stabilize the CoSnO3 nanocubes against spontaneous oxidation. researchgate.net
The decoration of CoSnO3 with noble metal nanoparticles, such as gold (Au), can significantly enhance its electrochemical performance. The noble metals can act as catalysts and improve the electronic conductivity of the composite material.
Research has shown that a CoSnO3/Au electrode can exhibit superior performance as an anode for lithium-ion batteries. researchgate.net The presence of gold nanoparticles can catalyze the decomposition of the solid electrolyte interphase (SEI) layer and enhance the electronic conductivity of the electrode, leading to improved rate capability and cycling stability.
Graphitic carbon nitride (g-C3N4) is a metal-free semiconductor with a suitable band gap for visible light absorption, making it an attractive material for photocatalytic applications. nih.gov Creating a heterojunction between CoSnO3 and g-C3N4 can facilitate the separation of photogenerated electron-hole pairs, thereby enhancing the photocatalytic activity. beilstein-journals.orgnih.gov
Doping and Substitution Approaches in CoSnO3
Doping CoSnO3 with other metal ions is a powerful strategy to modify its electronic structure and enhance its intrinsic electrochemical properties.
A notable example is the doping of Mn²⁺ ions into CoSnO3 nanocubes via a facile ion-exchange method. researchgate.net This approach led to a significant enhancement in the pseudocapacitive performance of the material. The Mn²⁺-doped CoSnO3 exhibited a nearly three-fold increase in specific capacitance, from 191 F g⁻¹ for pure CoSnO3 to 564 F g⁻¹. researchgate.net Furthermore, the cycling stability was remarkably improved, with the capacitance retention increasing from 84.1% to 104.7%. researchgate.net This demonstrates that the introduction of dopant ions can create more active sites and improve the structural stability of the material during electrochemical cycling. The choice of the dopant and its concentration can be tailored to optimize the performance for specific applications. aps.org
| Material | Specific Capacitance (F g⁻¹) | Capacitance Retention | Reference |
|---|---|---|---|
| Pure CoSnO3 | 191 | 84.1% | researchgate.net |
| Mn²⁺-doped CoSnO3 | 564 | 104.7% | researchgate.net |
Metal Ion Doping of CoSnO3 (e.g., Mn2+, Fe3+, Cu2+, Ni2+, Ba-doping)
The targeted modification of cobalt tin oxide's electrochemical properties is effectively achieved through metal ion doping. This strategy involves introducing heteroatoms into the CoSnO3 crystal lattice, which can significantly enhance performance metrics such as specific capacitance and cycling stability. Among the various dopants explored, divalent and trivalent metal ions like Mn²⁺, Fe³⁺, Cu²⁺, and Ni²⁺ have been shown to be particularly effective. researchgate.net
One notable example is the doping of CoSnO3 with manganese (Mn²⁺) ions using a facile ion-exchange method. This approach has been demonstrated to produce a material with pseudocapacitive performance far exceeding that of its undoped counterpart. Research shows that Mn²⁺-doped CoSnO3 can exhibit a specific capacitance that is approximately three times higher than that of pure CoSnO3. researchgate.net Specifically, the specific capacitance was observed to increase from 191 F g⁻¹ in undoped CoSnO3 to 564 F g⁻¹ in the Mn²⁺-doped version. researchgate.net Moreover, this doping strategy significantly improves the material's durability, with cycling stability increasing from 84.1% to 104.7% capacitance retention. researchgate.net The amount of Mn²⁺ ions incorporated can be controlled by varying the reaction time during the ion-exchange process. researchgate.net
The following table summarizes the impact of Mn²⁺ doping on the electrochemical performance of CoSnO3. researchgate.net
| Property | Undoped CoSnO3 | Mn²⁺-Doped CoSnO3 | Improvement Factor |
| Specific Capacitance | 191 F g⁻¹ | 564 F g⁻¹ | ~3x |
| Cycling Stability | 84.1% | 104.7% | ~1.25x |
Doping Mechanisms and Charge Transfer Modulation in CoSnO3
The improvements observed in doped CoSnO3 are rooted in the fundamental doping mechanisms and the resulting modulation of charge transfer properties. Doping, in this context, can be understood as a form of "modulation doping" or "surface transfer doping," where charge carriers are introduced from a separate, proximal source without creating significant defects in the host material's structure. arxiv.org This method relies on the engineering of interfacial charge transfer, often mediated by differences in work functions between the host and the dopant. arxiv.orgaps.orgbath.ac.uk
When a metal ion like Mn²⁺ is introduced into the CoSnO3 lattice, it can alter the local electronic structure. This modification can lead to several beneficial effects. For instance, the dopant can act as a defect, which reduces the recombination rate of electrons and holes, thereby enhancing quantum efficiency and performance. researchgate.net In the context of energy storage, doping can enhance conductivity and provide more electroactive sites, facilitating more efficient charge transfer at the electrode-electrolyte interface.
The general principle of charge transfer modulation involves creating a heterostructure where the band alignment is favorable for electrons or holes to move from the dopant species to the host material (CoSnO3). arxiv.org This enriches the carrier concentration in the host, improving its electrical conductivity. In some systems, this process can fill subgap trap states with additional charges, reducing the energy required for charge transport (hopping). rsc.org By carefully selecting dopants, it is possible to tailor the electronic properties of CoSnO3, leading to significant reductions in internal resistance and enhanced mobility for charge carriers, which are crucial for high-performance energy storage and electronic applications. aps.orgbath.ac.uk
Morphology Control and Hierarchical Architectures of CoSnO3
Beyond compositional tuning through doping, controlling the morphology and creating hierarchical architectures of CoSnO3 are critical strategies for performance enhancement. These approaches focus on designing structures at the nanoscale to maximize surface area, accommodate volume changes during electrochemical processes, and shorten ion and electron diffusion pathways.
Design and Fabrication of Hollow CoSnO3 Structures (e.g., Nanoboxes)
A prominent example of morphology control is the fabrication of hollow CoSnO3 structures, particularly nanoboxes. These architectures are highly desirable because their internal voids can effectively buffer the large volume expansion that often occurs during lithiation/delithiation cycles in battery applications, thus preventing pulverization of the electrode and improving cycle life. nih.govacs.org
The synthesis of hollow CoSnO3 nanoboxes typically involves a template-based method. A common approach begins with the preparation of solid CoSn(OH)₆ nanocubes. nih.govresearchgate.net These nanocubes then serve as a sacrificial template. An alkaline etching process, often with a NaOH solution, is used to selectively remove the interior of the solid cubes, transforming them into hollow CoSn(OH)₆ nanoboxes. nih.govresearchgate.net A subsequent heating or calcination step is employed to convert the hollow hydroxide (B78521) precursors into the final hollow CoSnO3 nanoboxes. nih.govacs.orgnih.gov
Researchers have successfully fabricated amorphous hollow CoSnO3 nanoboxes with an average particle size of approximately 230 nm. nih.govresearchgate.net To further enhance performance, these nanoboxes can be encapsulated within a conductive matrix, such as 3D reduced graphene oxide (RGO) sheets. nih.govresearchgate.net This composite material (H-CoSnO3@RGO) has demonstrated exceptional lithium storage properties.
The table below highlights the performance of these advanced hollow structures when used as an anode material for Li-ion batteries. nih.gov
| Material | Initial Coulombic Efficiency | Reversible Capacity (at 500 mA g⁻¹) | Cycle Number |
| H-CoSnO3@RGO | 87.1% | 1919 mAh g⁻¹ | 500 |
Creation of Core-Shell and Multi-Layered CoSnO3 Composites
Building upon the concept of hollow structures, the creation of more complex core-shell and multi-layered composites represents a further step in advanced material design. These hierarchical architectures aim to combine the advantages of different materials, where each layer serves a specific function. researchgate.netmdpi.com
The fabrication of such multi-layered structures is a multi-step process that can involve facile hydrothermal treatments followed by a one-step calcination. nih.govacs.org This intricate design, with its dual active materials (CoSnO3 and MnO) and conductive carbon framework, leads to synergistic effects that significantly boost electrochemical performance. nih.gov The resulting composite exhibits high specific capacity and excellent cycling stability, demonstrating the effectiveness of multi-layered, core-shell designs. nih.govacs.org
Electrochemical Applications and Mechanisms of Cobalt Tin Oxide Cosno3
Cobalt Tin Oxide in Alkali-Ion Batteries
Cobalt tin oxide (CoSnO3) has emerged as a promising candidate for anode materials in next-generation alkali-ion batteries, primarily due to its high theoretical capacity. nih.gov However, its practical application has been hindered by challenges such as poor electrical conductivity and significant volume expansion during the charge-discharge cycles, which can lead to rapid capacity fading. nih.govacs.org
Anode Material for Lithium-Ion Batteries (LIBs)
As an anode material for lithium-ion batteries, CoSnO3 operates based on a conversion reaction, which allows for a higher lithium storage capacity compared to traditional graphite anodes. researchgate.net
CoSnO3-based anodes have demonstrated high specific capacities, although their cycling stability can be a concern. Bare CoSnO3 often exhibits significant capacity fading. nih.gov To address this, various strategies, such as creating hierarchical nanostructures and applying carbon coatings, have been developed.
For instance, a hierarchical nanobox structure of CoSnO3@NC@MnO@NC (CNMN) exhibited a high specific capacity of 1195 mAh/g after 200 cycles at a current density of 0.1C. nih.govacs.org This composite material also showed excellent stability at higher rates, maintaining a reversible capacity of about 876 mAh/g after 300 cycles at 0.5C and 422.6 mAh/g after 250 cycles at 5C. nih.govacs.org In another study, a multi-layer CoSnO3@carbon-caged NiCo2O4 nanobox (CNC) delivered an initial discharge capacity of 1548 mAh/g at 0.1 A/g and retained a capacity of 992 mAh/g after 100 cycles. At a higher current density of 1 A/g, it maintained a reversible capacity of approximately 670 mAh/g after 500 cycles.
The initial coulombic efficiency (ICE) is another important metric. Graphene-encapsulated hollow CoSnO3 nanoboxes (H-CoSnO3@RGO) have been reported to achieve a high ICE of 87.1%, with first discharge and charge capacities of 1465 and 1276 mAh/g, respectively. researchgate.net This composite maintained a reversible capacity of 1280 mAh/g after 50 cycles. researchgate.net
| Material | Current Density | Cycle Number | Reversible Capacity (mAh/g) | Initial Coulombic Efficiency (%) |
|---|---|---|---|---|
| CoSnO3@NC@MnO@NC (CNMN) nih.govacs.org | 0.1C | 200 | 1195 | ~70.3 |
| 0.5C | 300 | 876 | ||
| 5C | 250 | 422.6 | ||
| CoSnO3@carbon-caged NiCo2O4 (CNC) | 0.1 A/g | 100 | 992 | N/A |
| 1 A/g | 500 | 670 | ||
| Hollow CoSnO3@RGO (H-CoSnO3@RGO) researchgate.net | 100 mA/g | 50 | 1280 | 87.1 |
The electrochemical process of lithium storage in CoSnO3 involves a conversion reaction. During the initial discharge (lithiation), CoSnO3 is irreversibly converted into metallic cobalt (Co) and tin (Sn) nanoparticles embedded in a Li2O matrix. In the subsequent charge (delithiation) and following cycles, the metallic Sn alloys and de-alloys with lithium (LixSn), while the metallic Co acts as an electrocatalyst and a buffer to mitigate the volume changes of Sn.
The primary challenge with CoSnO3 and other conversion-type anode materials is the large volume expansion and contraction during the lithiation and delithiation processes. nih.govacs.org This can lead to pulverization of the electrode material, loss of electrical contact, and rapid capacity decay.
To address this issue, researchers have focused on designing unique nanostructures. Hollow and hierarchical structures are particularly effective in mitigating volume expansion. nih.govacs.org The internal voids within these structures provide ample space to accommodate the volume changes, thereby preserving the structural integrity of the electrode during cycling. acs.org For example, the double hollow structure of CoSnO3 nanoboxes caged in NiCo2O4 provides extra room for expansion, leading to enhanced stability.
Both carbon coating and the creation of hierarchical structures are crucial strategies for enhancing the performance of CoSnO3 anodes in lithium-ion batteries.
Carbon Coating: A layer of carbon serves multiple functions. Firstly, it significantly improves the poor electrical conductivity of CoSnO3, facilitating faster electron transport. nih.govazonano.com Secondly, the carbon layer acts as a physical buffer that helps to accommodate the volume expansion during lithiation, preventing the pulverization of the active material. azonano.comresearchgate.net It also helps to form a stable solid-electrolyte interphase (SEI) layer, which is crucial for long-term cycling stability. researchgate.net Amorphous CoSnO3@C nanoboxes are one example where the carbon coating contributes to exceptional long-term cycling stability. rsc.org
Anode Material for Sodium-Ion Batteries (SIBs)
Cobalt tin oxide is also being explored as a potential anode material for sodium-ion batteries, which are considered a cost-effective alternative to LIBs due to the natural abundance of sodium. acs.org
Similar to its behavior in LIBs, CoSnO3 undergoes a conversion reaction when used as an anode in SIBs. The use of amorphous CoSnO3 has been investigated, as amorphous materials can often better accommodate the strain from the insertion of large sodium ions compared to their crystalline counterparts.
Electrochemical Performance and Rate Capability of CoSnO3 in SIBs
Transition metal oxides like cobalt tin oxide are considered promising anode materials for sodium-ion batteries (SIBs) because of their high theoretical capacities and natural abundance. acs.org However, they often face challenges such as low electrical conductivity and significant volume changes during the sodiation and desodiation processes, which can lead to poor cycling stability and rate capability. acs.org
To address these issues, research has focused on composite materials. One effective strategy involves integrating CoSnO3 nanocubes with graphene nanosheets. This composite architecture enhances the electrochemical performance by improving reaction kinetics and mitigating volume expansion during cycling. acs.org The strong interaction between the graphene and the CoSnO3 facilitates a more efficient and reversible conversion reaction, contributing to durable cyclability and a high rate capability, making it a viable approach for advanced SIBs. acs.org
Cobalt Tin Oxide in Supercapacitors
Cobalt tin oxide is also a material of interest for supercapacitors, a class of energy storage devices known for high power density and rapid charge-discharge cycles. arxiv.org Its application in this field is primarily due to its pseudocapacitive behavior, where energy is stored through fast and reversible Faradaic redox reactions at the electrode surface. This mechanism allows for higher energy storage capacity compared to electric double-layer capacitors (EDLCs), which store energy electrostatically. arxiv.org
Pseudocapacitive Performance and Specific Capacitance of CoSnO3 Electrodes
The pseudocapacitive performance of CoSnO3 is a key area of investigation. As a standalone material, CoSnO3 nanocubes have been shown to exhibit a specific capacitance of 191 F g⁻¹. researchgate.net The performance of pseudocapacitive materials is heavily reliant on the accessibility of the electrode surface to electrolyte ions and the efficiency of the redox reactions.
The energy and power densities are critical metrics for evaluating supercapacitor performance. For instance, a composite of reduced graphene oxide (rGO) and cobalt oxide (Co3O4) demonstrated an energy density of 47.2 Wh/kg at a power density of 200.6 W/kg. osti.gov Even at a high power density of 8.3 kW/kg, the energy density remained high at 39.0 Wh/kg, showcasing the potential of cobalt-based oxide composites in high-performance energy storage. osti.gov
Electrochemical Performance of Cobalt-Based Oxide Electrodes
| Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Reference |
|---|---|---|---|---|
| Pure CoSnO3 | 191 | - | - | researchgate.net |
| rGO-Co3O4 Composite | 472 | 39.0 | 8.3 | osti.gov |
Electrochemical Impedance Spectroscopy (EIS) Analysis of Charge Transfer in CoSnO3 Supercapacitors
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to analyze the performance of supercapacitors. mdpi.comnih.gov It provides detailed information about the internal resistance, charge transfer kinetics, and ion diffusion processes within the electrode material. nih.govindexcopernicus.com
The resulting Nyquist plot from an EIS measurement typically contains several key features:
Series Resistance (Rs): The intercept on the real axis at high frequencies represents the bulk resistance of the system, including the electrolyte resistance, the intrinsic resistance of the electrode material, and the contact resistance at the current collector interface. mdpi.com
Charge Transfer Resistance (Rct): A semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance at the electrode-electrolyte interface. A smaller semicircle diameter indicates a lower resistance and faster Faradaic reactions, which is desirable for high-performance supercapacitors. mdpi.com
Warburg Impedance: A straight line at a 45-degree angle in the low-frequency region, known as the Warburg element, is characteristic of ion diffusion limitations within the porous structure of the electrode. mdpi.com A more vertical line indicates more ideal capacitive behavior.
By analyzing the EIS data for CoSnO3 supercapacitors, researchers can gain insights into the efficiency of ion transport and the kinetics of the redox reactions, helping to optimize the electrode's structure and composition.
Influence of Doping on Supercapacitive Properties of CoSnO3
Doping with heteroatoms is a highly effective strategy to enhance the electrochemical performance of electrode materials. researchgate.net For CoSnO3, introducing dopants can modify its electronic structure, create more active sites for redox reactions, and improve electrical conductivity.
A notable example is the doping of CoSnO3 nanocubes with manganese (Mn²⁺) ions. This modification has been shown to dramatically improve the material's pseudocapacitive performance. Compared to pure CoSnO3, Mn²⁺-doped CoSnO3 exhibits a nearly three-fold increase in specific capacitance, rising from 191 F g⁻¹ to 564 F g⁻¹. researchgate.net Furthermore, the cycling stability is significantly enhanced, with capacitance retention improving from 84.1% to 104.7%, indicating a more robust electrode structure. researchgate.net This demonstrates that metal ion doping is a feasible and powerful method for boosting the supercapacitive properties of CoSnO3. researchgate.net
Comparison of Pure and Mn²⁺-Doped CoSnO3 Supercapacitor Electrodes
| Property | Pure CoSnO3 | Mn²⁺-Doped CoSnO3 | Reference |
|---|---|---|---|
| Specific Capacitance (F g⁻¹) | 191 | 564 | researchgate.net |
| Cycling Stability (Capacitance Retention) | 84.1% | 104.7% | researchgate.net |
Cobalt Tin Oxide in Redox Flow Batteries
Redox flow batteries (RFBs) are designed for large-scale energy storage, where energy is stored in liquid electrolytes contained in external tanks. atlantis-press.com The performance of these batteries heavily depends on the electrochemical activity of the electrodes, which facilitate the redox reactions of the active species in the electrolyte. nih.gov Carbon-based materials like graphite felt are commonly used but often suffer from poor kinetics. nih.gov To overcome this, electrocatalysts are introduced to the electrode surface to accelerate the reaction rates.
Electrocatalytic Activity of CoSnO3 for Vanadium Ions in Vanadium Redox Flow Batteries (VRFB)
In Vanadium Redox Flow Batteries (VRFBs), the energy is stored through the redox reactions of vanadium ions in different oxidation states (V²⁺/V³⁺ at the negative electrode and VO²⁺/VO₂⁺ at the positive electrode). frontiersin.org The slow kinetics of these reactions, particularly on conventional carbon felt electrodes, leads to significant energy losses and lower efficiency. nih.gov
Metal oxides, including those of cobalt and tin, have been investigated as effective electrocatalysts to enhance the performance of VRFBs. researchgate.net Tin oxide (SnO₂) has been shown to improve the discharge capacity and energy efficiency of VRFBs when deposited on the electrode surface. frontiersin.orgresearchgate.net Similarly, cobalt oxides are recognized for their excellent catalytic performance in these systems. mdpi.com
Electrocatalysis for Water Splitting
Cobalt tin oxide (CoSnO₃) has emerged as a promising electrocatalyst for water splitting, a process that generates hydrogen and oxygen gas from water and is fundamental to various renewable energy technologies. This perovskite oxide's catalytic activity is explored in both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), the two half-reactions of water electrolysis.
Oxygen Evolution Reaction (OER) Catalysis by CoSnO₃
The oxygen evolution reaction is a critical and often rate-limiting step in water splitting due to its complex four-electron transfer process. CoSnO₃ has demonstrated notable efficiency as a catalyst for this reaction. When integrated with conductive substrates like MXene sheets decorated on nickel foam (NF), CoSnO₃ nanostructures exhibit remarkable bifunctional catalytic activity. This composite material, denoted as CoSnO₃@MX/NF(2:1), achieves a low overpotential of 274 mV at a current density of 10 mA cm⁻² for the OER. researchgate.net The synergistic interaction between CoSnO₃ and the MXene support enhances electrical conductivity and prevents the aggregation of the CoSnO₃ nanoparticles, contributing to its high performance. researchgate.net
Research has also explored the electrochemical properties of perovskite hydroxide (B78521) CoSn(OH)₆ and its oxide form, CoSnO₃₋ₓ. acs.org While CoSn(OH)₆ shows superior specific capacitance, the study highlights the potential of these materials as effective bifunctional electrodes for both energy storage and the OER. acs.org The presence of both Co²⁺/Co³⁺ and Sn²⁺/Sn⁴⁺ oxidation states in these materials is believed to contribute to their effective conductivity and high electrochemical catalytic properties. researchgate.net The enhancement of OER performance in these composites is attributed to improved conductivity, increased exposure of active sites, a larger effective surface area, and more efficient charge and mass transfer. researchgate.net
Detailed research findings on the OER performance of CoSnO₃ and its composites are presented in the table below.
| Catalyst | Substrate | Overpotential (mV) @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Stability | Reference |
| CoSnO₃@MX/NF(2:1) | MXene/Nickel Foam | 274 | Not Reported | Good stability over 24h | researchgate.net |
| CoSn(OH)₆ | Not Reported | Not Reported | Not Reported | Not Reported | acs.org |
This table is interactive. Click on the headers to sort the data.
Hydrogen Evolution Reaction (HER) Catalysis by CoSnO₃
The hydrogen evolution reaction is the cathodic half-reaction in water splitting, involving the production of hydrogen gas. CoSnO₃-based materials have also shown promise as efficient electrocatalysts for the HER, particularly in alkaline media. A novel approach involves integrating amorphous CoSnO₃ onto wrinkled Ti₃C₂Tₓ MXene nanosheets. researchgate.net This hybrid material, [email protected]₃, demonstrates high alkaline HER performance with an ultralow overpotential of 45 mV at a current density of 10 mA cm⁻² and a small Tafel slope of 51 mV dec⁻¹. researchgate.net
The strong interfacial electronic coupling between the CoSnO₃ and MXene components is crucial for this enhanced activity. It facilitates the redistribution of electrons at their interface and alters the electronic structure around the cobalt atoms. researchgate.net This modification activates the tin to achieve an optimal hydrogen adsorption free energy (ΔG*H), which in turn promotes the conversion of hydrogen intermediates to hydrogen gas. researchgate.net Furthermore, the CoSnO₃ nanocubes grown on the MXene surface help to stabilize the MXene nanosheets against spontaneous oxidation. researchgate.net
A summary of the HER performance of CoSnO₃ and its composites is provided in the interactive table below.
| Catalyst | Substrate | Overpotential (mV) @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Stability | Reference |
| [email protected]₃ | Wrinkled Ti₃C₂Tₓ MXene | 45 | 51 | Long-term stability in 1 M KOH | researchgate.net |
| CoSnO₃@MX/NF(2:1) | MXene/Nickel Foam | 108 | Not Reported | Good stability over 24h | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Photocatalytic Applications and Mechanisms of Cobalt Tin Oxide Cosno3
Photocatalytic Degradation of Organic Pollutants by CoSnO3
CoSnO3-based photocatalysts are utilized to degrade complex organic molecules, such as industrial dyes and antibiotics, into simpler, less harmful substances. This process relies on the generation of highly reactive oxygen species upon light irradiation, which then attack the pollutant molecules.
The photocatalytic activity of CoSnO3 is significantly enhanced when incorporated into composite materials. These composites improve charge separation and light absorption, leading to more efficient degradation of organic pollutants.
Methylene Blue (MB): The degradation of methylene blue, a common industrial dye, has been demonstrated using CoSnO3 nanocomposites. A notable example is the use of reduced graphene oxide (rGO) wrapped CoSnO3 (rGO/CoSnO3), synthesized via a facile hydrothermal method. In this composite, agglomerated CoSnO3 nanoparticles are uniformly distributed over the surface of the two-dimensional rGO sheets jchr.org. Under photocatalytic conditions, the rGO/CoSnO3 nanocomposite has been shown to achieve up to 92% degradation of methylene blue jchr.org.
The mechanism begins with the absorption of light by the CoSnO3 semiconductor, which generates electron-hole pairs (e-/h+). The rGO sheets act as an electron acceptor, facilitating the separation of these charge carriers and reducing their recombination rate mdpi.com. The separated electrons can then react with adsorbed oxygen molecules to produce superoxide radicals (•O2−), while the holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). These highly reactive species are the primary agents that attack and decompose the methylene blue molecules into smaller, non-toxic compounds like CO2 and H2O youtube.comfrontiersin.orgresearchgate.net.
Reactive Black 5 (RB5) and Antibiotics: While specific studies detailing the degradation of Reactive Black 5 and various antibiotics using CoSnO3 composites are not extensively covered in the provided literature, the general mechanism is expected to be similar to that of other semiconductor photocatalysts researchgate.netekb.egresearchgate.net. The degradation of RB5, a diazo dye, involves the cleavage of its azo bond (–N=N–), which is responsible for its color mdpi.comnih.gov. This is typically initiated by attack from hydroxyl radicals or direct oxidation by photogenerated holes researchgate.net.
Similarly, the photocatalytic degradation of antibiotics, such as ciprofloxacin and tetracycline, involves the breakdown of their complex aromatic ring structures nih.govmdpi.comresearchgate.netencyclopedia.pubnih.gov. The process is driven by reactive oxygen species (ROS) like •OH and •O2−, which non-selectively oxidize the antibiotic molecules, leading to their mineralization nih.govmdpi.com. The efficiency of these processes relies heavily on the photocatalyst's ability to generate a sufficient quantity of these reactive species.
| Pollutant | Catalyst | Degradation Efficiency | Reference |
|---|---|---|---|
| Methylene Blue | rGO/CoSnO3 | 92% | jchr.org |
The photocatalytic performance of a single semiconductor like CoSnO3 is often limited by the rapid recombination of photogenerated electron-hole pairs. To overcome this, CoSnO3 is often combined with other materials to form composites and create heterojunctions, which significantly enhances its catalytic activity.
Reduced Graphene Oxide (rGO): Reduced graphene oxide is an excellent co-catalyst due to its high electron mobility, large surface area, and superior conductivity mdpi.com. When CoSnO3 nanoparticles are anchored onto rGO sheets, the rGO acts as an electron sink jchr.orgmdpi.com. Upon photoexcitation of CoSnO3, the electrons in the conduction band are rapidly transferred to the rGO sheets. This efficient charge transfer physically separates the electrons from the holes left in the valence band of CoSnO3, thereby suppressing their recombination nih.gov. This enhanced charge separation increases the lifetime of the charge carriers, making more electrons and holes available to participate in the redox reactions that generate reactive oxygen species for pollutant degradation mdpi.com.
Graphitic Carbon Nitride (g-C3N4): Graphitic carbon nitride is a metal-free semiconductor photocatalyst that is activated by visible light beilstein-journals.orgresearchgate.net. Creating a heterojunction between CoSnO3 and g-C3N4 can construct a highly efficient photocatalytic system. Depending on the alignment of the band energies of the two materials, different types of heterojunctions, such as Type-II or Z-scheme, can be formed mdpi.comjmst.orgrsc.org.
In a typical Type-II heterojunction, the staggered band alignment facilitates the transfer of photoexcited electrons from the conduction band of g-C3N4 (which has a more negative potential) to the conduction band of CoSnO3. Simultaneously, holes move from the valence band of CoSnO3 to that of g-C3N4 jmst.org. This spatial separation of electrons and holes across the interface of the two semiconductors drastically reduces the recombination rate and enhances photocatalytic efficiency mdpi.comjmst.org. A Z-scheme or S-scheme heterojunction can offer the additional advantage of maintaining a high redox potential of the charge carriers, further boosting the degradation capability of the composite material researchgate.netjmst.org.
Identifying the primary reactive species responsible for the degradation of pollutants is crucial for understanding the photocatalytic mechanism. This is typically achieved through active species trapping experiments, where specific chemical agents, known as scavengers, are introduced into the reaction system to quench particular reactive species.
While specific scavenger experiments for CoSnO3 are not detailed in the provided search results, the methodology is well-established for similar photocatalytic systems mdpi.comresearchgate.netrsc.orgmdpi.comresearchgate.net. By observing the change in the degradation rate after adding a specific scavenger, the role of the corresponding active species can be determined.
Hydroxyl Radicals (•OH): Scavengers like isopropanol (IPA) or tert-butanol (t-BuOH) are used to trap •OH radicals mdpi.commdpi.com. A significant decrease in the degradation rate upon their addition would indicate that •OH is a major oxidant in the process.
Superoxide Radicals (•O2−): Benzoquinone (BQ) is commonly used as a scavenger for superoxide radicals mdpi.comresearchgate.net. If the reaction is inhibited by BQ, it confirms the involvement of •O2−.
Holes (h+): Scavengers such as ethylenediaminetetraacetic acid (EDTA) or ammonium oxalate (AO) are used to capture photogenerated holes mdpi.comresearchgate.netrsc.org. A reduction in photocatalytic activity in their presence suggests that direct oxidation by holes is a key part of the degradation mechanism.
Based on the principles of semiconductor photocatalysis, the primary active species in CoSnO3-mediated degradation are expected to be holes (h+), hydroxyl radicals (•OH), and superoxide radicals (•O2−) mdpi.com. The photogenerated holes in the valence band of CoSnO3 can directly oxidize organic molecules, while electrons in the conduction band reduce oxygen to form •O2−, which can further lead to the formation of •OH radicals.
| Active Species | Common Scavenger | Reference |
|---|---|---|
| Hydroxyl Radical (•OH) | Isopropanol (IPA), tert-Butanol | mdpi.commdpi.com |
| Superoxide Radical (•O2−) | Benzoquinone (BQ) | mdpi.comresearchgate.net |
| Hole (h+) | EDTA, Ammonium Oxalate (AO) | mdpi.comresearchgate.netrsc.org |
Gas Sensing Applications of Cobalt Tin Oxide Cosno3
Fabrication and Optimization of CoSnO3 Sensing Layers
The performance of gas sensors based on cobalt tin oxide (CoSnO3) is intrinsically linked to the physicochemical properties of the sensing layer. These properties, including crystal structure, particle size, morphology, and surface area, are determined by the fabrication method and subsequent optimization processes. Researchers employ various synthesis techniques to produce CoSnO3 nanostructures and apply post-synthesis treatments to enhance their sensing capabilities, such as sensitivity, selectivity, and response/recovery times.
Fabrication Methods
The synthesis route plays a critical role in defining the fundamental characteristics of the CoSnO3 material. Wet chemical methods are commonly preferred for their ability to control particle size and morphology at the nanoscale, which is crucial for maximizing the surface-area-to-volume ratio and, consequently, the gas sensing performance.
Hydrothermal Synthesis
The hydrothermal method is a widely utilized technique for synthesizing CoSnO3 nanostructures. This process involves a chemical reaction in an aqueous solution within a sealed, heated vessel (autoclave), allowing for the formation of crystalline materials from precursors under controlled temperature and pressure.
A notable example involves the synthesis of hollow CoSnO3 nanocubes. This process begins with the creation of a CoSn(OH)6 precursor, which is then calcined to form amorphous CoSnO3. researchgate.net In a specific study, hollow CoSnO3 nanocubes were fabricated via a hydrothermal process that demonstrated excellent performance in ethanol (B145695) detection. researchgate.netwhut.edu.cn The resulting p-type semiconductor material exhibited a high gas response and operated effectively at a relatively low temperature. researchgate.netwhut.edu.cn The hollow and porous nature of these nanocubes provides a large specific surface area, which offers more active sites for gas adsorption and reaction, thereby enhancing the sensor's response.
The general steps for hydrothermal synthesis of CoSnO3 often involve:
Dissolving cobalt and tin salts (e.g., chlorides or nitrates) in a solvent, often with the aid of a chelating agent or surfactant to guide crystal growth.
Adding a precipitating agent (like NaOH) to form a precursor, such as CoSn(OH)6.
Sealing the solution in an autoclave and heating it to a specific temperature (e.g., 100-200°C) for a set duration.
Washing and drying the resulting powder.
Often, a final calcination (annealing) step is required to convert the precursor into the final CoSnO3 oxide phase and improve its crystallinity.
Sol-Gel Method
The sol-gel process is another versatile solution-based method for producing metal oxides. researchgate.netresearchgate.net It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This technique allows for excellent control over the material's purity and microstructure at a low processing temperature. While specific detailed studies on sol-gel synthesis of CoSnO3 for gas sensing are less common than for binary oxides, the method is widely applied to produce other perovskite-type stannates. The process typically involves the hydrolysis and condensation of metal alkoxide or salt precursors to form a porous nanostructured network.
Optimization of Sensing Layers
Optimization is a critical step to fine-tune the properties of the fabricated CoSnO3 material for superior gas sensing performance. Key strategies include controlling the nanostructure's morphology and applying post-synthesis thermal treatments like annealing.
Morphology Control
The morphology of the sensing material significantly impacts its surface area and gas diffusion characteristics. researchgate.net Nanostructures such as nanoparticles, nanowires, nanotubes, and hierarchical assemblies are desirable for gas sensing applications because of their high surface-to-volume ratio. dokumen.pub
For CoSnO3, the synthesis of hollow nanocubes via the hydrothermal method is a prime example of morphological control. researchgate.netwhut.edu.cn This structure prevents the aggregation of nanoparticles and creates both internal and external surfaces accessible to target gas molecules, which is highly beneficial for the sensing process. The dosage of the cobalt precursor has been found to strongly influence the final structure of the products. researchgate.net The choice of synthesis parameters in methods like hydrothermal or sol-gel, such as precursor concentration, temperature, reaction time, and the use of structure-directing agents, allows for the tailoring of different morphologies.
Annealing and Calcination Temperature
Thermal treatment, or annealing, is one of the most crucial optimization steps. The calcination temperature used to transform the precursor (e.g., CoSn(OH)6) into CoSnO3 affects several properties:
Crystallinity: Higher annealing temperatures generally lead to better crystallinity. researchgate.net
Surface Defects: The temperature can influence the concentration of surface defects, such as oxygen vacancies, which often act as active sites for gas adsorption and can significantly enhance sensor response. researchgate.net
There is typically an optimal annealing temperature for a given material and target gas. A temperature that is too low may result in incomplete precursor decomposition and poor crystallinity. Conversely, a temperature that is too high can lead to excessive grain growth and reduced surface area, diminishing the sensing performance. qu.edu.qa For instance, in other metal oxide systems, an optimal calcination temperature is desired to balance surface and body defects to improve gas sensitivity. qu.edu.qa One study on CoSn(OH)6 precursors noted they were calcined to produce amorphous CoSnO3, which then showed good sensing performance for n-butanol at an operating temperature of 200°C. researchgate.net
The research on hollow CoSnO3 nanocubes highlights the material's effectiveness for ethanol sensing, demonstrating the successful application of fabrication and optimization principles.
Interactive Data Table: Performance of Hydrothermally Synthesized CoSnO3 Nanocubes
| Target Gas | Concentration | Operating Temperature | Gas Response | Response Time | Recovery Time | Reference |
| Ethanol | 30 ppm | 210°C | 22.5 | 45 s | 44 s | researchgate.netwhut.edu.cn |
| n-butanol | 100 ppm | 200°C | ~23 | - | - | researchgate.net |
Emerging and Niche Applications of Cobalt Tin Oxide Cosno3
Electrochemical Detection in Biosensors (e.g., Glucose Sensing) using CoSnO3
The development of highly sensitive and selective biosensors is a critical area of research, particularly for medical diagnostics and environmental monitoring. Cobalt tin oxide is emerging as a promising material for the fabrication of electrochemical sensors due to its synergistic properties that enhance catalytic activity and electron transfer kinetics.
Composites of cobalt oxide and tin oxide have demonstrated superior sensing capabilities compared to their individual components. For instance, a sensor utilizing a Co3O4/SnO2 composite for the detection of the antibiotic ornidazole showed a wide linear range of detection and a low detection limit. This enhanced performance is attributed to the composite's increased number of catalytic sites and accelerated reaction kinetics.
In the realm of glucose sensing, a significant area of biosensor development, non-enzymatic sensors are of great interest due to their stability and lower cost compared to enzyme-based sensors. While direct research on CoSnO3 for glucose sensing is nascent, studies on related cobalt oxide nanostructures have shown exceptional sensitivity. For example, a non-enzymatic glucose sensor based on cobalt oxide nanoparticles demonstrated a very high sensitivity of 33,245 µA mM⁻¹ cm⁻² and a low detection limit of 5 µM. The morphology of the nanostructure plays a crucial role, with different shapes like nanourchins, nanowires, and nanoflowers exhibiting varied sensing performances. Given that tin oxide is a well-known material for gas and chemical sensing, its combination with cobalt oxide in the form of CoSnO3 is expected to yield highly effective glucose sensors.
The mechanism behind the sensing capability of these metal oxides lies in their ability to electrocatalytically oxidize glucose. The high valence state of cobalt is believed to be energetically favorable for this oxidation process. The combination with tin oxide can further enhance the sensor's performance by improving electrical conductivity and providing a stable matrix for the cobalt oxide nanoparticles.
Table 1: Performance of Cobalt and Tin Oxide-Based Electrochemical Sensors
| Sensor Material | Analyte | Sensitivity | Detection Limit (LOD) | Linear Range |
|---|---|---|---|---|
| Co3O4/SnO2 Composite | Ornidazole | Not specified | 0.059 µM | 0.2 to 1185.8 µM |
| Co3O4 Nanoparticles | Glucose | 33,245 µA mM⁻¹ cm⁻² | 5 µM | 0–0.5 mM |
| Puffy balls-shaped Co3O4 | Uric Acid | 2158 µA/mM.cm² (DPV) | Not specified | Not specified |
Application in Nonlinear Optics (NLO) and Ultrafast Laser State Manipulation using CoSnO3
Nonlinear optics (NLO) is a field of study that investigates the interaction of intense light with matter, leading to a range of phenomena not observed at low light intensities. Materials with strong NLO properties are crucial for applications such as frequency conversion in lasers, optical switching, and data storage. While the NLO properties of CoSnO3 have not been extensively investigated, the characteristics of related compounds suggest its potential in this area.
Research into other tin-based oxyhydroxide perovskites, such as FeSnO(OH)5, has shown that it is possible to calculate third-order nonlinear optical susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂) from linear optical parameters. This indicates that perovskite structures containing tin can exhibit significant NLO effects. The nonlinear response in such materials often arises from the electronic structure and the nature of the chemical bonds within the crystal lattice.
Ultrafast laser state manipulation is another cutting-edge application where materials with tailored optical and electronic properties are required. Ultrafast lasers, with pulse durations in the femtosecond to picosecond range, can be used to induce non-thermal changes in a material's state, such as its magnetic ordering. Studies on cobalt have demonstrated that its magnetic properties can be manipulated on ultrafast timescales using laser pulses. This opens the possibility of using CoSnO3 in all-optical magnetic switching devices, where the magnetic state is controlled by light, offering significantly faster data processing and storage.
The potential for CoSnO3 in these applications is rooted in the synergistic effects of its constituent elements. Cobalt is known for its magnetic properties, while tin oxides can possess interesting optical and electronic characteristics. The combination of these in a perovskite-like structure could lead to novel materials with tunable NLO properties and responsiveness to ultrafast laser excitation. However, further experimental and theoretical studies are necessary to fully explore and confirm the potential of CoSnO3 in nonlinear optics and ultrafast laser applications.
Table 2: Potential NLO and Ultrafast Laser Applications and Relevant Material Properties
| Application Area | Key Phenomena | Relevant Properties of Constituent/Related Materials |
|---|---|---|
| Nonlinear Optics (NLO) | Second/Third Harmonic Generation, Optical Switching | Calculation of nonlinear refractive index in tin-based perovskites. |
| Ultrafast Laser State Manipulation | All-Optical Magnetic Switching | Ultrafast demagnetization demonstrated in cobalt. |
Utilization in Solar Cells
The quest for more efficient and stable solar cell technologies has led to the exploration of a wide range of materials. Cobalt and tin oxides, and their combinations, have shown promise in enhancing the performance of different types of solar cells, including perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs).
In the context of perovskite solar cells, which are a rapidly advancing photovoltaic technology, stability is a major challenge, particularly for tin-based perovskites that are being developed as less-toxic alternatives to their lead-based counterparts. Research has shown that doping tin-based perovskites with cobalt can significantly improve their air stability. Cobalt is believed to increase the binding energy of tin and iodine within the perovskite structure, making it more resistant to oxidation. Cobalt-doped tin-based perovskite thin films have demonstrated strong absorption in the visible light spectrum, a critical property for efficient solar energy conversion.
Cobalt oxide (CoOx) itself has been effectively used as a hole-extracting layer (HEL) in inverted planar perovskite solar cells. A simple solution-based method can produce a uniform and ultrathin layer of CoOx that facilitates efficient extraction of positive charge carriers (holes) from the perovskite absorber layer, contributing to higher power conversion efficiencies.
In dye-sensitized solar cells (DSSCs), cobalt-doped tin oxide thin films have been fabricated and investigated for their potential application. These films can act as transparent conducting oxides (TCOs), which are essential components of DSSCs. The electrical and optical properties of these films can be tuned by controlling the fabrication process, such as the annealing time. Furthermore, cobalt complexes are being explored as redox mediators in the electrolyte of DSSCs. These mediators play a crucial role in regenerating the dye molecules after they have injected electrons into the semiconductor, a key step in the electricity generation process in DSSCs. The use of cobalt-based mediators has led to high photovoltaic efficiencies in some DSSC configurations.
Given these promising roles of cobalt and tin oxides in solar cell technology, it is conceivable that cobalt tin oxide (CoSnO3) could be developed as a multifunctional material for photovoltaic applications, potentially serving as a stable absorber layer, a charge-transporting layer, or a component in the electrode structure.
Table 3: Applications of Cobalt and Tin Oxides in Solar Cells
| Solar Cell Type | Component/Role | Material | Key Finding |
|---|---|---|---|
| Perovskite Solar Cell | Dopant in absorber layer | Cobalt in tin-based perovskite | Improved air stability of the perovskite material. |
| Perovskite Solar Cell | Hole-Extracting Layer (HEL) | Cobalt Oxide (CoOx) | Efficient extraction of holes, leading to high performance. |
| Dye-Sensitized Solar Cell | Transparent Conducting Oxide | Cobalt-doped Tin Oxide | Tunable electrical and optical properties. |
| Dye-Sensitized Solar Cell | Redox Mediator | Cobalt Complexes | High photovoltaic efficiencies achieved. |
Challenges and Future Research Directions for Cobalt Tin Oxide Cosno3
Addressing Stability and Volume Changes in CoSnO3 for Energy Storage Applications
A primary obstacle for CoSnO3 in energy storage, particularly as an anode material for lithium-ion batteries, is its poor cycling stability. This instability stems from significant volume changes that occur during the electrochemical alloying and de-alloying processes with lithium ions. These repeated volume expansions and contractions lead to the pulverization of the electrode material, loss of electrical contact, and a rapid decline in capacity.
Future research focuses on several key strategies to mitigate these issues:
Nanostructuring: Creating nanostructured CoSnO3, such as nanoboxes or nanoparticles, can better accommodate the strain from volume changes, preventing mechanical failure. For example, amorphous CoSnO3@C nanoboxes have demonstrated exceptional long-term cycling stability for over 400 cycles. rsc.org
Surface Coatings: Applying thin, stable coating layers of materials like carbon or other metal oxides can help maintain the structural integrity of the CoSnO3 particles during cycling.
| Strategy | Objective | Example | Anticipated Outcome |
| Nanostructuring | Accommodate mechanical strain | CoSnO3 Nanoboxes rsc.org | Reduced pulverization, improved cycle life |
| Carbon Composites | Buffer volume changes, enhance conductivity | CoSnO3/Graphene | Higher rate capability, stable capacity |
| Protective Coatings | Maintain structural integrity | Amorphous Carbon Coating rsc.org | Formation of a stable SEI layer, enhanced durability |
Enhancing Charge Separation and Transfer Efficiency in CoSnO3 Catalytic Systems
In catalytic applications, particularly photocatalysis, the efficiency of CoSnO3 is often limited by the rapid recombination of photogenerated electron-hole pairs. For a catalytic reaction to proceed, these charge carriers must be effectively separated and transferred to the material's surface to participate in redox reactions.
To enhance catalytic performance, research is directed towards:
Heterojunction Construction: Forming a heterojunction by coupling CoSnO3 with another semiconductor with well-matched band alignments is a promising strategy. rsc.orgpnnl.gov This creates a built-in electric field at the interface that drives the spatial separation of electrons and holes, significantly reducing recombination rates. pnnl.govnih.gov
Co-catalyst Loading: The deposition of co-catalysts, often noble metals like platinum or non-noble metal compounds like Cu2MoS4, on the surface of CoSnO3 can act as active sites. rsc.org These sites can trap either electrons or holes, promoting charge separation and lowering the activation energy for surface reactions. rsc.orgresearchgate.net
Defect Engineering: Introducing controlled defects, such as oxygen vacancies, into the CoSnO3 crystal lattice can create localized electronic states that trap charge carriers, thereby promoting their separation and enhancing surface reactivity.
Improving Selectivity and Long-Term Stability in CoSnO3 Sensing Applications
For CoSnO3-based gas sensors, two major challenges are achieving high selectivity towards a specific target gas in a mixed-gas environment and ensuring long-term stability without signal drift. mdpi.com Metal oxide sensors often exhibit cross-sensitivity to various gases, which complicates their practical application. dlr.de
Future research efforts are focused on:
Surface Modification and Doping: Doping CoSnO3 with catalytic noble metals (e.g., platinum, palladium, silver) or other metal oxides can significantly enhance the sensitivity and selectivity towards a particular analyte. mdpi.combohrium.com These dopants can promote specific chemical reactions on the sensor surface or alter the electronic properties of CoSnO3 to favor interaction with a target gas. mdpi.com
Morphology Control: Synthesizing CoSnO3 with specific morphologies, such as porous or hierarchical structures, can increase the accessible surface area and create more active sites for gas adsorption. mdpi.com This can lead to a stronger sensor response and improved performance.
Operating Temperature Optimization: While high temperatures can enhance reaction kinetics, they also increase power consumption and can lead to material degradation over time, affecting long-term stability. mdpi.comsemanticscholar.org Research into materials and modifications that enable lower operating temperatures is crucial for developing more stable and energy-efficient sensors. mdpi.com
| Challenge | Research Direction | Mechanism |
| Low Selectivity | Doping with noble metals mdpi.combohrium.com | Promotes specific catalytic reactions on the sensor surface. |
| Signal Drift | Lowering operating temperature mdpi.com | Reduces material degradation and grain growth over time. |
| Low Sensitivity | Creating porous nanostructures mdpi.com | Increases surface area and the number of active sensing sites. |
Development of Novel Synthesis Routes for Scalable Production of CoSnO3
The translation of CoSnO3 from laboratory research to industrial application hinges on the development of synthesis methods that are not only effective but also scalable, cost-effective, and environmentally benign. morressier.com Traditional solid-state reaction methods often require high temperatures and long reaction times, yielding products with inconsistent particle sizes and morphologies.
The focus of future development is on solution-based "bottom-up" synthesis techniques:
Hydrothermal/Solvothermal Methods: These methods allow for the synthesis of crystalline CoSnO3 nanoparticles with controlled size and shape at relatively low temperatures. By adjusting parameters like precursor concentration, temperature, and reaction time, the material's properties can be tailored for specific applications.
Sol-Gel and Co-Precipitation: These routes offer excellent mixing of precursors at the atomic level, leading to homogenous products. espublisher.com They are versatile and can be adapted for large-scale production of CoSnO3 powders and films.
Template-Assisted Synthesis: Using hard or soft templates can produce CoSnO3 with complex and controlled morphologies, such as hollow spheres or porous networks, which are beneficial for energy storage and sensing applications.
Advanced Characterization Techniques for In-situ Studies of CoSnO3
A deep understanding of the dynamic structural and electronic changes that CoSnO3 undergoes during operation is crucial for rational material design. Conventional characterization techniques that analyze materials ex-situ (before and after operation) often miss critical information about transient intermediate states and degradation mechanisms.
The future lies in the application of in-situ and operando characterization techniques, which study the material under real working conditions: 4tu.nlmdpi.com
In-situ Transmission Electron Microscopy (TEM): Allows for the direct visualization of morphological and structural changes in CoSnO3 electrodes at the nanoscale during electrochemical cycling. researchgate.net
In-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These synchrotron-based techniques can track the evolution of the crystal structure, oxidation states, and local atomic coordination of cobalt and tin atoms within a working battery or during a catalytic reaction. researchgate.netresearchgate.net This provides invaluable insight into reaction pathways and failure modes.
Environmental Scanning Electron Microscopy (ESEM): Enables the study of gas-solid interactions on the surface of a CoSnO3 sensor in a controlled gaseous environment, helping to elucidate sensing mechanisms.
Advanced Computational Modeling and Machine Learning for CoSnO3 Materials Design
Traditional materials discovery relies heavily on time-consuming and expensive trial-and-error experimentation. researchgate.net Advanced computational modeling and artificial intelligence are revolutionizing this process by enabling the in silico design of new materials with desired properties. nih.govmit.edu
Future research will increasingly leverage:
Density Functional Theory (DFT): DFT calculations are used to predict the fundamental electronic and structural properties of CoSnO3. researchgate.net This includes calculating band structures, surface energies, and the adsorption energies of molecules on its surface, providing insights into its behavior in batteries, catalysts, and sensors.
Machine Learning (ML): ML models can be trained on existing experimental and computational data to rapidly screen vast libraries of potential compositions and structures. aiche.orgswan.ac.uk For instance, machine learning can predict the stability or catalytic activity of doped CoSnO3 variants, guiding experimental efforts toward the most promising candidates and significantly accelerating the materials design cycle. researchgate.netaiche.org
Q & A
Q. What elemental analysis techniques are recommended to verify Co/Sn stoichiometry in CoSnO₃?
- Methodological Answer : Energy-dispersive X-ray spectroscopy (EDX) provides bulk composition, while X-ray photoelectron spectroscopy (XPS) analyzes surface chemistry. For instance, XPS peaks at 780.5 eV (Co 2p₃/₂) and 486.5 eV (Sn 3d₅/₂) confirm oxidation states. Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for trace-level accuracy .
Advanced Research Questions
Q. How do doping strategies (e.g., Fe³⁺ or F⁻) influence the electrochemical stability of CoSnO₃ in supercapacitors?
- Methodological Answer : Doping alters ionic conductivity and redox activity. For example, Fe³⁺ doping (5–10 wt%) enhances capacitance retention (tested via 2,000 GCD cycles at 1 A g⁻¹) by stabilizing the spinel structure. Use cyclic voltammetry (CV) in 1 M KOH at 5–100 mV s⁻¹ to assess pseudocapacitive behavior and DFT simulations to model dopant-induced electronic changes .
Q. What advanced spectroscopic methods resolve electronic structure discrepancies in CoSnO₃?
- Methodological Answer : Hybrid DFT calculations (e.g., HSE06 functional) predict bandgap and density of states, while experimental validation employs X-ray absorption spectroscopy (XAS) for Co/Sn L-edges and hard XPS (HAXPES) to probe bulk electronic states. Discrepancies between theory and experiment often arise from surface defects or interfacial charge transfer .
Q. How can H₂-TPR profiles clarify redox behavior in CoSnO₃-based catalysts?
- Methodological Answer : Temperature-programmed reduction (H₂-TPR) between 200–800°C identifies reduction peaks for Co³⁺ → Co²⁺ (~350°C) and Sn⁴⁺ → Sn²⁺ (~500°C). Compare with pure Co₃O₄ (peak at 300°C) and SnO₂ (peak at 600°C) to deconvolute synergistic effects. Inconsistencies in peak areas may indicate incomplete reduction or metal-support interactions .
Data Contradiction Analysis
Q. If XRD confirms phase purity but XPS reveals surface Sn enrichment, how should researchers address this inconsistency?
- Methodological Answer : Surface Sn enrichment (e.g., Sn⁴⁺/Sn²⁺ ratio >1 via XPS) may result from synthesis-driven segregation. Perform depth-profiling XPS or argon sputtering to analyze subsurface composition. Cross-check with TEM-EDX mapping to confirm bulk homogeneity. Adjust synthesis parameters (e.g., pH, annealing rate) to minimize surface oxidation .
Q. Why might theoretical capacitance (via DFT) exceed experimental values in CoSnO₃ electrodes?
- Methodological Answer : DFT models often ignore interfacial resistance, electrolyte decomposition, or particle agglomeration. Use electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance (Rct) and BET surface area analysis to correlate porosity with performance. Post-test SEM/TEM identifies structural degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
